1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.3ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;;;/h8-9H,2-7H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTBTIGNZRBMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CNC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-57-9 | |
| Record name | 1-(azetidin-3-yl)-4-methylpiperazine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution
The azetidine nitrogen acts as a nucleophile, displacing a leaving group (e.g., chloride) on 4-methylpiperazine. Reaction conditions often involve polar aprotic solvents (e.g., acetonitrile) and bases (e.g., triethylamine) to deprotonate the azetidine:
$$
\text{Azetidin-3-amine} + \text{4-Methylpiperazine-Cl} \xrightarrow{\text{Et}3\text{N, CH}3\text{CN}} \text{1-(Azetidin-3-yl)-4-methylpiperazine} + \text{HCl}
$$
Palladium-Catalyzed Coupling
A patent (WO2017097224A1) describes a cross-coupling strategy using palladium catalysts. For example, a borate-functionalized azetidine reacts with 4-methylpiperazine in the presence of Pd(PPh$$3$$)$$4$$ and a base (e.g., sodium carbonate) in dioxane/water:
$$
\text{Azetidine-Bpin} + \text{4-Methylpiperazine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Coupled Product} + \text{Bypin}
$$
This method offers higher regioselectivity and functional group tolerance.
Cyclization and Post-Functionalization
Intramolecular Cyclization
Polyphosphoric acid (PPA) mediates cyclization of amidrazone intermediates to form the azetidine-piperazine framework. For example, heating 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones in PPA at 100–120°C induces ring closure:
$$
\text{Amidrazone} \xrightarrow{\text{PPA, Δ}} \text{1-(Azetidin-3-yl)-4-methylpiperazine} + \text{H}_2\text{O}
$$
Lewis Acid Catalysis
Lithium tetrafluoroborate (LiBF$$_4$$) accelerates the formation of the azetidine ring from propargylamine precursors. This method achieves high yields under mild conditions (room temperature, 18–24 hours).
Hydrochlorination to Form the Trihydrochloride Salt
The free base is treated with hydrochloric acid (HCl) in a solvent such as ethanol or dichloromethane. Stoichiometric control ensures complete protonation of all three nitrogen sites:
$$
\text{1-(Azetidin-3-yl)-4-methylpiperazine} + 3\text{HCl} \xrightarrow{\text{EtOH}} \text{Trihydrochloride Salt}
$$
Crystallization from ethanol/water mixtures yields the pure product.
Optimization and Yield Data
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Over-alkylation of piperazine is minimized using methyl iodide in a 1:1 ratio with piperazine.
- Ring Strain in Azetidine : Low-temperature cyclization (0–25°C) prevents ring-opening side reactions.
- Salt Hygroscopicity : The trihydrochloride form is stabilized by storing under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with altered functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound has garnered attention for its role as a kinase inhibitor , which is crucial in cancer therapy. Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells. Specifically, 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride has shown efficacy against seminomas and other tumors by targeting the hepatocyte growth factor receptor (HGFR) pathway, which is often overexpressed in various cancers such as pancreatic, gastric, and colorectal cancers .
Antitubercular Activity
In addition to its antitumor properties, this compound has demonstrated potential as an antitubercular agent . It exhibits activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This makes it a candidate for developing new therapies to combat tuberculosis, a disease that remains a significant global health challenge.
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in preclinical models:
- Cancer Research : Studies indicate that this compound effectively reduces tumor size in xenograft models of seminomas by inhibiting HGFR signaling pathways .
- Tuberculosis Treatment : Research has shown promising results in vitro against multidrug-resistant Mycobacterium tuberculosis strains, suggesting potential for further clinical development.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with biological macromolecules, potentially inhibiting or modulating their functions. The piperazine moiety can enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle known for its biological activities.
Piperazine: A six-membered nitrogen-containing heterocycle widely used in medicinal chemistry.
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: Another compound featuring the azetidine ring with different functional groups.
Uniqueness: 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties
Biological Activity
1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure
The compound is characterized by the presence of an azetidine ring and a piperazine moiety. Its chemical formula is CHClN, highlighting its trihydrochloride form.
Physical Properties
- Molecular Weight : 253.6 g/mol
- Solubility : Soluble in water and polar solvents.
- Stability : Exhibits thermal stability under standard laboratory conditions.
Antimicrobial Properties
Research indicates that this compound may exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may disrupt essential bacterial processes such as cell wall synthesis or protein synthesis, leading to bacterial cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Similar derivatives have shown the ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The proposed mechanism involves:
- Inhibition of c-Met and VEGFR-2 : Molecular docking studies suggest that the compound can bind effectively to these proteins, inhibiting their activity and thereby impeding tumor growth .
Case Studies
- Case Study on Antimicrobial Activity : A study evaluating the antibacterial efficacy of various piperazine derivatives reported that this compound demonstrated comparable activity against Staphylococcus aureus when tested in vitro.
- Case Study on Anticancer Activity : In vitro studies on lung cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against certain cancers.
The precise biochemical pathways affected by this compound are still under investigation. However, based on related compounds, it is believed that:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride, and how can reaction yields be improved?
- Methodology :
- Start with nucleophilic substitution between azetidine and 4-methylpiperazine precursors under acidic conditions. Control reaction parameters: temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (e.g., 1:1.2 azetidine:piperazine).
- Monitor intermediates via TLC or HPLC to optimize reaction progression .
- Purify via recrystallization in ethanol/water mixtures to isolate the trihydrochloride salt. Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodology :
- NMR (¹H/¹³C): Confirm azetidine and piperazine ring connectivity, methyl group integration, and absence of unreacted precursors.
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., residual solvents or by-products) .
- XRD : Resolve crystal structure to validate salt formation (trihydrochloride) and hydrogen-bonding patterns .
Q. How does the trihydrochloride form influence solubility and stability in aqueous vs. organic solvents?
- Methodology :
- Test solubility in PBS (pH 7.4) and DMSO using gravimetric analysis. The hydrochloride salt enhances aqueous solubility but may reduce stability in polar aprotic solvents.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation (e.g., hydrolysis of azetidine) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?
- Methodology :
- Perform docking studies (AutoDock Vina) using the azetidine-piperazine scaffold against target receptors (e.g., GPCRs or kinases).
- Apply DFT calculations (Gaussian) to predict electronic effects of substituents (e.g., methyl group’s steric impact) on binding affinity .
- Validate predictions via SPR (surface plasmon resonance) to measure kinetic binding parameters (Kd, kon/koff) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (LC-MS/MS) to identify bioavailability limitations.
- Dose-response recalibration : Adjust in vivo dosing to match effective concentrations observed in vitro, accounting for blood-brain barrier penetration or protein binding .
- Use knockout models to confirm target specificity if off-target effects are suspected .
Q. How can enantiomeric purity be ensured during large-scale synthesis, and what are the implications for pharmacological activity?
- Methodology :
- Employ chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.
- Optimize asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) to minimize racemization .
- Test enantiomers in vitro (e.g., cAMP assays) to correlate stereochemistry with efficacy/toxicity .
Q. What experimental designs mitigate risks of hygroscopicity and deliquescence in storage?
- Methodology :
- Store in desiccated environments (<10% RH) using argon-purged containers with molecular sieves.
- Characterize hygroscopicity via dynamic vapor sorption (DVS) to determine critical RH thresholds .
- Formulate as lyophilized powders for long-term stability if aqueous degradation is observed .
Methodological Considerations for Data Reproducibility
- Controlled synthesis batches : Document lot-specific impurity profiles (HPLC) and solvent traces (GC-MS) to standardize starting materials .
- Blinded assays : Use independent replicates for biological testing to minimize operator bias .
- FAIR data practices : Share raw spectral data (NMR, MS) and crystallographic files (CIF) in public repositories to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
